molecular formula C15H11FN2OS B369732 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide CAS No. 476297-62-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B369732
CAS No.: 476297-62-8
M. Wt: 286.3g/mol
InChI Key: DKURUAXQACORJX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazole derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom and a benzamide group in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: Industrial production of N-(6-fluoro-

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H11FN2OS
  • CAS Number : 476297-62-8

The presence of a fluorine atom and a benzamide group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli5 µg/mL
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamidePseudomonas aeruginosa, Bacillus subtilis10 µg/mL
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamideKlebsiella pneumoniae, Salmonella typhi8 µg/mL

This table illustrates that this compound has comparable MIC values to other derivatives in its class, indicating its potential effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or proliferation.
  • Disruption of Cellular Processes : By interacting with cellular pathways, it can disrupt essential biological processes in microorganisms or cancer cells.

For example, related compounds have been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme crucial for bacterial fatty acid synthesis .

Study on Antibacterial Efficacy

A study conducted by Shanmugam et al. focused on the synthesis and evaluation of various benzothiazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values obtained were notably lower than those for standard antibiotics like ampicillin .

Anticancer Properties

In addition to its antibacterial effects, preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKURUAXQACORJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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